molecular formula C20H18ClN3O4 B11297863 2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

Cat. No.: B11297863
M. Wt: 399.8 g/mol
InChI Key: CVMCVAGGWBFWLU-UHFFFAOYSA-N
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Description

2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a morpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the oxadiazole intermediate.

    Introduction of the Phenoxy Group: This step involves the reaction of the oxadiazole-chlorophenyl intermediate with a phenol derivative under basic conditions.

    Incorporation of the Morpholine Moiety: The final step involves the reaction of the phenoxy intermediate with morpholine, typically under acidic or basic conditions to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halides, amines, and alcohols can be used under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The oxadiazole ring and chlorophenyl group are key structural features that contribute to its biological activity, potentially through interactions with cellular proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one
  • 2-{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one
  • 2-{2-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one

Uniqueness

The uniqueness of 2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H18ClN3O4/c21-15-7-5-14(6-8-15)20-22-19(23-28-20)16-3-1-2-4-17(16)27-13-18(25)24-9-11-26-12-10-24/h1-8H,9-13H2

InChI Key

CVMCVAGGWBFWLU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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